molecular formula C10H12N2O4 B613153 (S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid CAS No. 1231709-24-2

(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid

Cat. No. B613153
CAS RN: 1231709-24-2
M. Wt: 224,21 g/mole
InChI Key:
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Description

“(S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid” is a complex organic compound. The compound contains a biphenyl group, which is an aromatic hydrocarbon used alone or with diphenyl ether as a heat-transfer fluid . It also contains a carboxylic acid group, similar to 4’-Methylbiphenyl-4-carboxylic acid .


Synthesis Analysis

The synthesis of such a compound could involve multiple steps and various reagents. For instance, the synthesis of similar compounds involves the use of chlorosulfonic acid as both a polymerization catalyst and a sulfonating agent . Another method involves the reaction between Boc-protected α-amino acids and T3P reagent .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used. For instance, it might undergo acid-base reactions , or it could participate in bioorthogonal click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, its solubility, melting point, and boiling point could be predicted based on its functional groups .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The molecule has been utilized in the synthesis of potent peroxisome proliferator-activated receptor (PPAR) agonists, crucial for metabolic regulation. A notable example includes the efficient synthesis of 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, showcasing the molecule's versatility in complex chemical syntheses (Guo et al., 2006).

Pharmaceutical Intermediates and Enantioselective Synthesis

  • It has been recognized as a significant pharmaceutical intermediate. For instance, (S)-3-amino-3-phenylpropionic acid is a vital intermediate of S-dapoxetine, used for treating premature ejaculation. The chiral catalysis technique, exemplified by the use of (±)-ethyl-3-amino-3-phenylpropanoate, demonstrates its importance in synthesizing enantiopure compounds, a critical aspect in drug development (Li et al., 2013).

Biochemical Analysis and Metabolite Characterization

  • The compound's utility extends to biochemical analysis and metabolite characterization. A notable application is in the biocatalysis for drug metabolism, where it is used for preparing mammalian metabolites of specific drug compounds, demonstrating its role in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Structural and Spectral Analysis

  • The compound has been instrumental in structural and spectral analysis, as seen in studies involving the synthesis of novel biphenyl ester derivatives. Such analyses not only advance our understanding of complex chemical structures but also pave the way for the development of new pharmaceuticals and other chemical entities (Kwong et al., 2017).

Safety and Hazards

Handling this compound would likely require standard safety measures for dealing with chemicals, including the use of personal protective equipment. It’s important to identify the hazards, assess the risks, and reduce the risks with control measures .

properties

IUPAC Name

(2S)-2-amino-2-methyl-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(17,15(18)19)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11,17H2,1H3,(H,18,19)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPOAGRUGOUXOK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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